4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Overview
Description
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group at the 4th position and three methyl groups at the 2nd, 6th, and 6th positions. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,6,6-trimethylcyclohex-2-en-1-one.
Hydroxylation: The introduction of the hydroxyl group at the 4th position can be achieved through various hydroxylation reactions. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid (CH3COOH).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) or amines (e.g., NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 4-hydroxy-2,6,6-trimethylcyclohexane-1,2-diol.
Substitution: Formation of 4-substituted-2,6,6-trimethylcyclohex-2-en-1-one derivatives.
Scientific Research Applications
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group and the conjugated double bond system in the compound allow it to interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-Hydroxy-2,6,6-trimethylcyclohex-1-one: Lacks the conjugated double bond present in 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a hydroxyl group and a conjugated double bond system makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWSBAFIAZKCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941388 | |
Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19620-37-2 | |
Record name | 4-Hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19620-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019620372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one's chirality in the synthesis of (+)-(6R)-α-ionone?
A: this compound is a chiral molecule, meaning it exists in two enantiomeric forms: (-)-(S) and (+)-(R). The research paper focuses on utilizing the (-)-(S) enantiomer as the starting material. [] This chirality is crucial because it directly influences the stereochemistry of the final product, (+)-(6R)-α-ionone. By starting with a specific enantiomer of the precursor, the synthesis can proceed stereoselectively, yielding a product with a desired enantiomeric enrichment. This is essential as different enantiomers of a molecule can exhibit different biological activities.
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